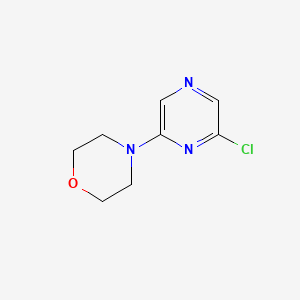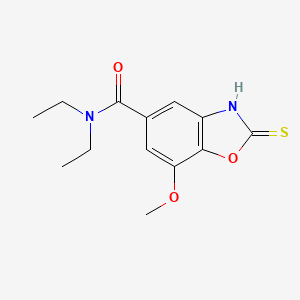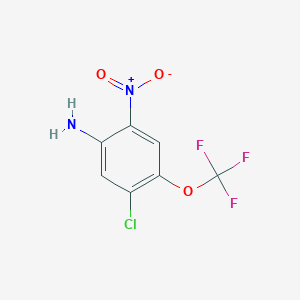![molecular formula C13H9F4N B1328662 4'-Fluor-3'-(Trifluormethyl)-[1,1'-Biphenyl]-4-amin CAS No. 942474-96-6](/img/structure/B1328662.png)
4'-Fluor-3'-(Trifluormethyl)-[1,1'-Biphenyl]-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H9F4N and its molecular weight is 255.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Die Trifluormethylgruppe in Verbindungen wie 4'-Fluor-3'-(Trifluormethyl)-[1,1'-Biphenyl]-4-amin spielt in der Agrochemie eine wichtige Rolle. Sie wird bei der Synthese von Pestiziden eingesetzt, wobei das Vorhandensein von Fluoratomen und Trifluormethylgruppen die biologische Aktivität und die physikalischen Eigenschaften der Verbindungen verbessern kann . Dies hat zur Entwicklung effektiverer Pflanzenschutzmittel geführt.
Pharmazeutische Entwicklung
In der pharmazeutischen Industrie wird die Trifluormethylgruppe häufig in Moleküle integriert, um ihre metabolische Stabilität und Bioverfügbarkeit zu verbessern. Die fragliche Verbindung könnte als Zwischenprodukt bei der Synthese von Pharmazeutika dienen, die für ihre Aktivität eine Trifluormethylgruppe benötigen .
Veterinärmedizin
Ähnlich wie bei der Anwendung in Humanpharmazeutika werden Derivate dieser Verbindung auch in der Veterinärmedizin eingesetzt. Die Trifluormethylgruppe kann eine entscheidende Rolle für die Wirksamkeit und Stabilität von Veterinärarzneimitteln spielen .
Analytische Chemie
Aufgrund ihrer eindeutigen chemischen Signatur kann diese Verbindung in der analytischen Chemie als Standard oder Referenz zur Detektion und Quantifizierung ähnlicher Verbindungen in verschiedenen Proben verwendet werden.
Jede Anwendung nutzt die einzigartigen Eigenschaften der Verbindung, wie z. B. den Einfluss des Fluoratoms auf die biologische Aktivität und die physikalischen Eigenschaften, um spezifische Zwecke in ihren jeweiligen Bereichen zu erfüllen. Die laufende Forschung und Entwicklung in diesen Bereichen deutet darauf hin, dass sich das Anwendungsspektrum solcher Verbindungen in Zukunft weiter ausweiten wird .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation . .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets .
Eigenschaften
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQKDCPRQEGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650202 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-96-6 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)





![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

